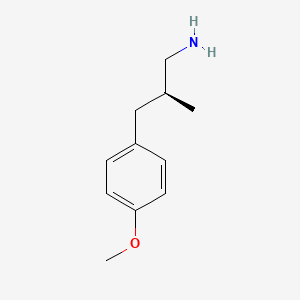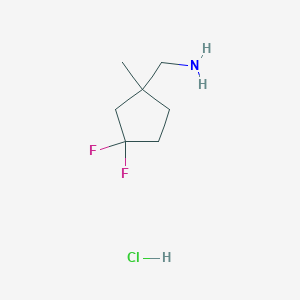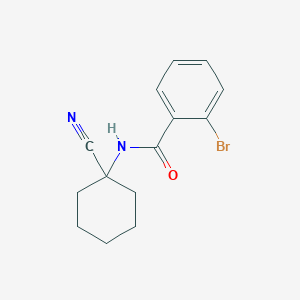
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of urea herbicides and is known for its effectiveness in controlling a wide range of weeds. The chemical structure of Diuron is characterized by the presence of two chlorophenyl groups and a nitrophenyl group attached to a urea molecule.
Aplicaciones Científicas De Investigación
Interaction with Various Anions
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea exhibits interactions through hydrogen bonding with various anions, leading to complex formation. This interaction is significant in understanding molecular interactions and stability in chemical reactions. For instance, 1,3-bis(4-nitrophenyl)urea interacts with a range of oxoanions in a solution, forming stable complexes whose stability depends on the anion's basicity (Boiocchi et al., 2004).
Hydrogel Formation
This compound demonstrates the ability to form hydrogels in specific conditions. The formation of hydrogels and their physical properties like morphology and rheology can be tuned by the identity of the anion. This is a critical aspect in the development of materials with specific physical properties for various applications (Lloyd & Steed, 2011).
Polymerization Initiator
It also serves as an initiator in the ring-opening polymerization of epoxide. Substituents on the urea molecule influence the polymerization process, making it a valuable component in creating polymers with specific characteristics (Makiuchi et al., 2015).
Optical Sensing
Urea-based polyacetylenes, including derivatives of this compound, have been developed as optical sensors for fluoride ions. Their colorimetric response triggered by urea/fluoride ion interaction is useful in sensing applications (Su et al., 2013).
Nonlinear Optical Material
In the field of optics, this compound has been used in the synthesis of nonlinear optical materials. It shows promising properties like high optical transparency and significant second-harmonic generation efficiency, making it a potential candidate for optical applications (Sathishkumar et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of this compound and related derivatives is crucial in understanding their molecular arrangement and potential applications in material science. Detailed analysis helps in determining the physical properties and potential applications of these compounds in various fields (Crasta et al., 2005).
Antimicrobial Properties
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies are pivotal in the development of new pharmaceutical compounds with potential applications in combating microbial infections (Rani et al., 2014).
Synthesis and Application in Further Research
The synthesis of this compound and its derivatives is significant in organic chemistry, providing a basis for further research and development in various fields, including pharmaceuticals and materials science (Gondela & Walczak, 2006).
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-8-2-1-3-9(6-8)16-13(19)17-10-4-5-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQYCOQTHNMVJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)
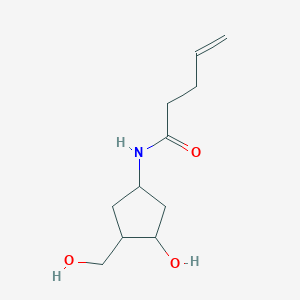

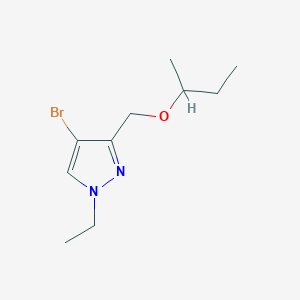
![N-[3-(4-Ethylsulfinylphenyl)phenyl]-4-methylbenzamide](/img/structure/B2366237.png)

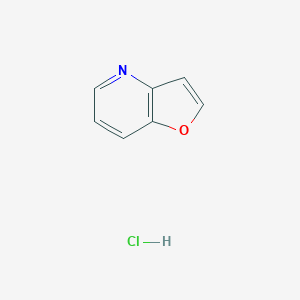
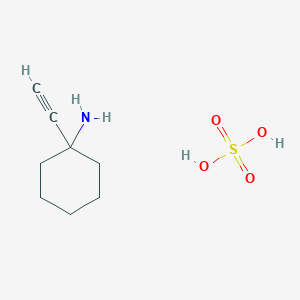
![4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone](/img/structure/B2366243.png)

